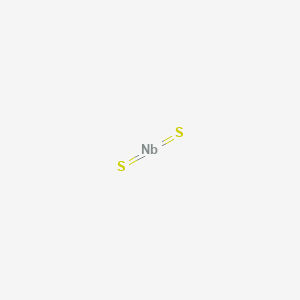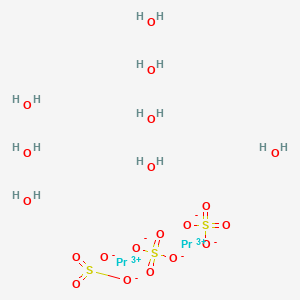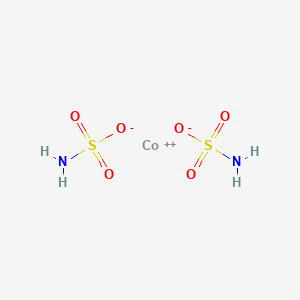
Niobium disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium disulphide is a chemical compound with the formula NbS₂. It is a black, layered solid that can be exfoliated into ultrathin grayish sheets, similar to other transition metal dichalcogenides. This compound is known for its unique properties, including superconductivity and catalytic activity, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Niobium disulphide can be synthesized through several methods, including chemical vapor transport, solid-state reactions, and sulfurization of niobium oxide films. One common method involves the reaction of niobium pentachloride with hydrogen sulfide at elevated temperatures. Another method is the sulfurization of niobium oxide films prepared via pulsed laser deposition .
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. The process typically involves heating niobium metal or niobium pentachloride with sulfur in a controlled atmosphere to ensure the formation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Niobium disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic activity in hydrogen evolution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form niobium oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Reduction of this compound can be achieved using hydrogen gas at high temperatures.
Substitution: Substitution reactions involve replacing sulfur atoms with other chalcogens like selenium or tellurium under specific conditions.
Major Products:
Oxidation: Niobium oxides (e.g., Nb₂O₅)
Reduction: Metallic niobium
Substitution: Niobium selenide or niobium telluride
Wissenschaftliche Forschungsanwendungen
Niobium disulphide has a wide range of applications in scientific research:
Biology: Research is ongoing to explore its potential in biological applications, particularly in biosensing and bioimaging.
Medicine: Its unique properties are being investigated for potential use in drug delivery systems and medical imaging.
Wirkmechanismus
The mechanism by which niobium disulphide exerts its effects, particularly in catalytic applications, involves its ability to facilitate electron transfer processes. In hydrogen evolution reactions, this compound acts as a catalyst by providing active sites for the adsorption and reduction of hydrogen ions to produce molecular hydrogen. The metallic nature of this compound enhances its conductivity, allowing efficient electron transfer to the catalytic sites .
Vergleich Mit ähnlichen Verbindungen
- Molybdenum disulphide (MoS₂)
- Tungsten disulphide (WS₂)
- Tantalum disulphide (TaS₂)
Comparison: Niobium disulphide is unique among transition metal dichalcogenides due to its combination of metallic conductivity and catalytic activity. While molybdenum disulphide and tungsten disulphide are also used as catalysts, they are typically semiconducting, which can limit their efficiency in certain applications. Tantalum disulphide, on the other hand, shares some similarities with this compound but is less commonly studied .
This compound’s ability to maintain high catalytic activity and conductivity makes it a valuable material for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
bis(sulfanylidene)niobium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSMQRZDMZDXAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Nb]=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473068 |
Source


|
| Record name | Niobium sulfide (NbS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12136-97-9 |
Source


|
| Record name | Niobium sulfide (NbS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12136-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium sulfide (NbS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM](/img/structure/B77923.png)






![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)

